molecular formula C3H4N4O B1214739 5-Amino-1,2,4-triazin-3(2H)-one CAS No. 931-85-1

5-Amino-1,2,4-triazin-3(2H)-one

Cat. No. B1214739
CAS RN: 931-85-1
M. Wt: 112.09 g/mol
InChI Key: SVXNJCYYMRMXNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Amino-1,2,4-triazin-3(2H)-one involves multiple strategies, including reactions of amino triazine with carbon disulfide in water/pyridine mixtures or benzyl bromide in methanolic ammonia water, leading to compounds with extensive potential for further functionalization (Hwang et al., 2006).

Molecular Structure Analysis

X-ray crystallographic analysis has provided insights into the molecular structure of 5-Amino-1,2,4-triazin-3(2H)-one derivatives, revealing details such as bond lengths, angles, and tautomeric forms. The compound demonstrates the ability to exist in several tautomeric forms, with the amino-oxo form (2H-tautomer) being predominant (Hwang et al., 2002).

Chemical Reactions and Properties

5-Amino-1,2,4-triazin-3(2H)-one and its derivatives engage in various chemical reactions, forming complexes with metal ions like Ni(II), Cu(II), and Zn(II) under different conditions, showcasing their utility in coordination chemistry (Tanyolag et al., 1997).

Physical Properties Analysis

The crystal and molecular structure determination, alongside physical property analysis of derivatives, sheds light on properties such as thermal stability and hydrogen bonding interactions, which are crucial for understanding the compound's behavior in various environments (Hranjec et al., 2012).

Chemical Properties Analysis

Studies on the chemical properties of 5-Amino-1,2,4-triazin-3(2H)-one derivatives, including their reactivity with C-nucleophiles and applications in constructing nitrogen-rich cations, highlight the compound's versatility in organic synthesis and potential applications in developing new materials and biologically active molecules (Egorov et al., 2006).

Scientific Research Applications

Crystal Structure Analysis

5-Amino-1,2,4-triazin-3(2H)-one demonstrates significant tautomeric properties, making it a subject of interest in crystallographic studies. Hwang et al. (2002) investigated its crystal structure, revealing insights into its predominant tautomeric structure, amino-oxo form 2H-tautomer, and the distortion of its 1,2,4-triazine ring structure due to nitrogen's asymmetrical electronegativity (Hwang et al., 2002).

Synthetic Chemistry

In synthetic chemistry, 5-Amino-1,2,4-triazin-3(2H)-one is a versatile compound. Neunhoeffer and Hammann (1984) described its synthesis from thioxamidate esters and its reactions with phosphorus pentasulfide to form triazine-thiones, showcasing its potential in chemical synthesis (Neunhoeffer & Hammann, 1984).

Asymmetric Induction

Egorov et al. (2006) explored the use of 5-Amino-1,2,4-triazin-3(2H)-one derivatives in asymmetric synthesis, employing amino acids as chiral auxiliaries in nucleophilic additions. This highlights its role in developing chiral compounds, which are important in pharmaceutical chemistry (Egorov et al., 2006).

Molecular Structure Elucidation

Jacobsen and Rose (1988) conducted studies on the structural elucidation of N-methyl 3-amino-1,2,4-triazin-5(2H)-ones using carbon-13 nuclear magnetic resonance spectroscopy. This research contributes to understanding the molecular structure and bonding in triazine derivatives (Jacobsen & Rose, 1988).

Structural Geometry and Tautomerism

Jalilian and Zahedi-Tabrizi (2008) performed ab initio calculations to identify the most stable tautomer of 3-amino-1,2,4-triazin-5-one, refining structural parameters and contributing to a deeper understanding of its structural geometry and tautomerism (Jalilian & Zahedi-Tabrizi, 2008).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by AA BLOCKS, INC . Additionally, consult relevant peer-reviewed papers and technical documents for deeper insights.

properties

IUPAC Name

5-amino-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXNJCYYMRMXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239274
Record name 6-Azacytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,2,4-triazin-3(2H)-one

CAS RN

931-85-1
Record name 5-Amino-1,2,4-triazin-3(2H)-one
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Record name 6-Azacytosine
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Record name 931-85-1
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Record name 6-Azacytosine
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Record name 5-amino-1,2,4-triazin-3(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Mizuno, M Ikehara, KA Watanabe - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
Derivatives of 1, 2, 4-triazine have recently attracted interest because of their biological activity as the analogs of naturally occurring pyrimidines. For example, Prusoff and Holmes1) …
Number of citations: 36 www.jstage.jst.go.jp
Y Mizuno, M Ikehara, KA Watanabe - Chemical and pharmaceutical …, 1962 - jstage.jst.go.jp
654 Vol. 10 (1962) dine)(IV) in the medium of Escherichia coli B. grown in the presence of 5-amino-1, 2, 4-triazin-3 (2H)-one(6-azacytosine)(III) was reported quite recently. 14) The work …
Number of citations: 4 www.jstage.jst.go.jp
MV Abdullaeva, AF Frolov, IV Alexeeva… - Biopolymers and …, 2004 - biopolymers.org.ua
Abstract Effects of a modified nucleoside analog 6-Azacytidine (2-bD-ribofuranosyl-5-amino-1, 2, 4-triazin-3 (2H)-one) on cytomegalovirus (CMV) infection in vitro, have been studied. 6-…
Number of citations: 8 www.biopolymers.org.ua
I Alexeeva, L Nosach, L Palchykovska… - … and Nucleic Acids, 2015 - Taylor & Francis
This paper presents the results of synthesis and study of cytotoxicity and the anti-adenoviral activity of new N4-derivatives of 6-azacytidine and its α-L-glycopyranosyl analogues …
Number of citations: 10 www.tandfonline.com
VV Zarubaev, AV Slita, VP Sukhinin… - Journal of …, 2007 - Taylor & Francis
Adenoviral infection is a serious human pathology leading to respiratory, gastrointestinal and ocular disorders and epidemic outbreaks, especially in children's groups. Here we present …
Number of citations: 24 www.tandfonline.com
水野義久, 池原森男, 渡辺恭一 - Chemical and Pharmaceutical Bulletin, 1962 - jlc.jst.go.jp
6-Azacytidine (IV) was prepared by condensation of mercury salt of 5-methylthio-1, 2, 4-triazin-3 (2H)-one with 1-chloro-2, 3, 5-tri-O-benzoyl-D-ribose in boiling benzene followed by …
Number of citations: 2 jlc.jst.go.jp
Ş Alayont, DB Kayan, H Durak, EK Alayont… - Bioresource Technology …, 2022 - Elsevier
In this study, the biomass (Sinapis arvensis) was pretreated with acidic (H 2 SO 4 , HCI), alkaline (NaOH, KOH) and high temperature water (HTW) after this samples pyrolyzed at 350, …
Number of citations: 34 www.sciencedirect.com
МВ Абдуллаева, АФ Фролов, ИВ Алексеева… - Biopolymers and …, 2004 - elibrary.ru
Изучено влияние модифицированного нуклеозида 6-азацитидина (6-АЗЦ)(2-β-D-рибофуранозил-5-амино-1, 2, 4-триазин-3 (2Н)-он) на цитомегаловирусную инфекцию …
Number of citations: 0 elibrary.ru
ЛИ Пальчиковская, НЕ Федорова - core.ac.uk
Изучено влияние модифицированного нуклеозида 6-азацитидина (6-АЗЦ)(2-р-Э-рибофуранозил-5-амино-1, 2, 4-триазин-3 (2Н)-он) на цитомегаловирусную инфекцию …
Number of citations: 3 core.ac.uk
МВ Абдуллаева, АФ Фролов… - Биополимеры и …, 2004 - Google 学术搜索
Ингибирующее действие 6-азацитидина на цитомегаловирусную инфекцию человека в клеточной системе Page 73 Page 1 ISSN 0233-7657. Біополімери і клітина. 2004. Т. 20. …
Number of citations: 6

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